8-ethyl 6-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
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Overview
Description
8-ethyl 6-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex heterocyclic compound. This compound is part of the thiazolo[3,2-a]pyridine family, known for its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl 6-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzylidene derivatives with thiazolo[3,2-a]pyridine precursors under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride for converting the amino group into a more reactive intermediate.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
8-ethyl 6-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell signaling and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 6-Ethyl 8-methyl (2Z)-5-amino-2-(2-methoxybenzylidene)-7-(2-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
Uniqueness
8-ethyl 6-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is unique due to its specific substitution pattern and the presence of both benzylidene and phenyl groups. These structural features contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C25H22N2O5S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
8-O-ethyl 6-O-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C25H22N2O5S/c1-3-32-25(30)20-18(16-12-8-5-9-13-16)19(24(29)31-2)21(26)27-22(28)17(33-23(20)27)14-15-10-6-4-7-11-15/h4-14,18H,3,26H2,1-2H3/b17-14- |
InChI Key |
SNITWOSHHLQGLM-VKAVYKQESA-N |
Isomeric SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CC=CC=C3)C(=O)OC)N)C(=O)/C(=C/C4=CC=CC=C4)/S2 |
Canonical SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CC=CC=C3)C(=O)OC)N)C(=O)C(=CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
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